4-(dipropylsulfamoyl)-N-methylbenzamide
Description
4-(Dipropylsulfamoyl)-N-methylbenzamide is a benzamide derivative characterized by a dipropylsulfamoyl substituent at the para position of the benzene ring and an N-methyl group on the benzamide moiety.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-10-16(11-5-2)20(18,19)13-8-6-12(7-9-13)14(17)15-3/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFMVJIFYJSQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dipropylsulfamoyl)-N-methylbenzamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in inhibiting human carbonic anhydrases. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C14H22N2O3S
- Molecular Weight: 298.4 g/mol
- CAS Number: 923135-96-0
- Solubility: Data not available
The compound is primarily noted for its inhibition of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including acid-base balance and fluid secretion in tissues. The specific mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons.
Pharmacological Applications
Research indicates that this compound may have therapeutic potential in treating conditions related to carbonic anhydrase dysregulation. These conditions include:
- Glaucoma: By reducing intraocular pressure through aqueous humor production modulation.
- Edema: Through effects on renal function and fluid balance.
- Epilepsy: Potentially by influencing neuronal excitability via acid-base homeostasis.
Case Studies and Experimental Data
- Inhibition Studies:
- Comparative Analysis:
- Toxicology Profile:
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 923135-96-0 |
| Molecular Weight | 298.4 g/mol |
| Target Enzyme | Human Carbonic Anhydrases |
| IC50 (Inhibition) | Varies by isoform (specific values not disclosed) |
| Therapeutic Applications | Glaucoma, Edema, Epilepsy |
| Toxicity Level | Favorable at therapeutic doses |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Physical and Chemical Properties
Comparative physical properties (melting points, spectral data) highlight the impact of substituents:
However, the dipropylsulfamoyl group’s polarity likely reduces melting points compared to bulkier analogs like 6e–6g, while enhancing aqueous solubility relative to fluorinated or trifluoromethyl-containing derivatives.
Receptor Binding and Antagonism
- FITM: Exhibits nanomolar affinity for mGluR1, validated in rat brain PET studies. The thiazole-pyrimidine-isopropylamine chain is critical for receptor interaction .
- AITM (4-[²¹¹At]-astato-N-[4-(6-isopropylamino)pyridine-4-yl]-N-methylbenzamide): Radiolabeled derivative shows promise in targeting mGluR1-mediated melanoma via α-particle therapy .
- This compound: The sulfamoyl group may engage in hydrogen bonding with mGluR1, though direct affinity data are lacking.
Pharmacokinetic Considerations
- Lipophilicity : The dipropylsulfamoyl group (logP ≈ 2–3) likely offers balanced blood-brain barrier penetration compared to highly lipophilic analogs like 6e (trifluoromethyl, logP >4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
